molecular formula C14H14N2O6S2 B4341556 ethyl 3-amino-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate

ethyl 3-amino-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate

Cat. No.: B4341556
M. Wt: 370.4 g/mol
InChI Key: GSLNSXRNEUHTCZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[(2-methoxy-2-oxoethyl)thio]-6-nitro-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the nitration of a benzothiophene derivative, followed by the introduction of the amino group through a substitution reaction. The thioether linkage is formed by reacting the intermediate with a suitable thiol compound, and the final esterification step introduces the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-[(2-methoxy-2-oxoethyl)thio]-6-nitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino and nitro groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of various substituents at the amino or nitro positions.

Scientific Research Applications

Ethyl 3-amino-4-[(2-methoxy-2-oxoethyl)thio]-6-nitro-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function. The thioether linkage may also play a role in modulating the compound’s activity by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(2-methoxy-2-oxoethyl)thio]propionate
  • Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate

Uniqueness

Ethyl 3-amino-4-[(2-methoxy-2-oxoethyl)thio]-6-nitro-1-benzothiophene-2-carboxylate is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-amino-4-(2-methoxy-2-oxoethyl)sulfanyl-6-nitro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S2/c1-3-22-14(18)13-12(15)11-8(23-6-10(17)21-2)4-7(16(19)20)5-9(11)24-13/h4-5H,3,6,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLNSXRNEUHTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=C(C=C2SCC(=O)OC)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-amino-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate
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ethyl 3-amino-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate
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ethyl 3-amino-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate
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ethyl 3-amino-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate
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ethyl 3-amino-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate
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ethyl 3-amino-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate

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